molecular formula C54H92O23 B13409200 (2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13409200
M. Wt: 1109.3 g/mol
InChI Key: GZYPWOGIYAIIPV-VPJFBLGDSA-N
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Description

This compound is a highly complex glycosylated triterpenoid featuring a cyclopenta[a]phenanthrene core, a structural motif commonly associated with steroids and triterpenes. The molecule is characterized by:

  • A tetracyclic cyclopenta[a]phenanthrene backbone with multiple methyl and hydroxyl substituents.
  • Extensive glycosylation, including two distinct oxane (pyranose) rings and a hydroxymethyl group, which enhance its hydrophilicity.
  • Stereochemical complexity, indicated by the (2R,5R), (3R,6S), and other chiral centers, critical for its biological interactions.

Its synthesis likely involves multi-step glycosylation and protection-deprotection strategies, as seen in analogous compounds .

Properties

Molecular Formula

C54H92O23

Molecular Weight

1109.3 g/mol

IUPAC Name

(2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C54H92O23/c1-23(2)10-9-14-54(8,77-48-44(69)40(65)37(62)29(74-48)22-70-46-42(67)38(63)34(59)26(19-55)71-46)24-11-16-53(7)33(24)25(58)18-31-51(5)15-13-32(50(3,4)30(51)12-17-52(31,53)6)75-49-45(41(66)36(61)28(21-57)73-49)76-47-43(68)39(64)35(60)27(20-56)72-47/h10,24-49,55-69H,9,11-22H2,1-8H3/t24-,25-,26?,27?,28?,29?,30-,31+,32+,33+,34+,35+,36+,37+,38?,39?,40?,41?,42?,43?,44?,45?,46-,47+,48+,49+,51+,52-,53+,54+/m1/s1

InChI Key

GZYPWOGIYAIIPV-VPJFBLGDSA-N

Isomeric SMILES

CC(=CCC[C@@](C)([C@@H]1CC[C@]2([C@@H]1[C@@H](C[C@@H]3[C@]2(CC[C@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5C(C([C@H](C(O5)CO)O)O)O[C@H]6C(C([C@H](C(O6)CO)O)O)O)C)C)O)C)O[C@H]7C(C([C@H](C(O7)CO[C@H]8C(C([C@H](C(O8)CO)O)O)O)O)O)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C

Origin of Product

United States

Preparation Methods

Preparation Methods of the Compound

Specific Synthetic Routes

Construction of the Steroid Backbone
  • Starting Material : Typically, a steroidal precursor such as diosgenin or a similar sapogenin.
  • Method : Semi-synthesis involves oxidation, reduction, and functionalization steps to introduce necessary hydroxyl groups and double bonds.
  • Key Reactions :
    • Oxidation to introduce hydroxyl groups at specific positions.
    • Hydrogenation to saturate double bonds.
    • Methylation or other alkylation to add methyl groups at targeted sites.
Glycosylation of Hydroxyl Groups
  • Glycosyl Donors : Activated sugar derivatives such as trichloroacetimidates, thioglycosides, or glycosyl halides.
  • Glycosyl Acceptors : Hydroxyl groups on the steroidal backbone or existing sugar units.
  • Reaction Conditions :
    • Use of Lewis acids (e.g., BF₃·Et₂O, TMSOTf) as catalysts.
    • Anhydrous solvents like dichloromethane or acetonitrile.
    • Temperature control to favor stereoselective formation of β- or α-glycosidic bonds.
Ether Bond Formation
  • Method : Williamson ether synthesis or Mitsunobu reaction.
  • Williamson Ether Synthesis :
    • Reacting deprotonated hydroxyl groups with alkyl halides.
    • Suitable for attaching sugar units via ether linkages.
  • Mitsunobu Reaction :
    • Converts alcohols into ethers with inversion of configuration.
    • Often employed for stereoselective ether formation between sugar and steroid components.
Functional Group Transformations
  • Hydroxyl groups can be selectively protected or deprotected using silyl or acetal protecting groups.
  • Hydroxymethyl groups are introduced via formaldehyde addition or methylation reactions.
  • Methylation reactions often involve methyl iodide or dimethyl sulfate under basic conditions.

Data Tables Summarizing Key Preparation Parameters

Step Reagents Conditions Key Features References
Steroid backbone synthesis Diosgenin derivatives Oxidation with PCC, hydrogenation Regioselective hydroxylation ,
Glycosylation Trichloroacetimidates, Lewis acids Anhydrous, 0-25°C Stereoselectivity, high yield ,
Ether formation Alkyl halides, NaH or K₂CO₃ Reflux in DMF or acetone Stereospecific, high yield ,
Hydroxymethyl addition Formaldehyde, base Room temperature Selective methylation ,

Notable Research Findings and Methodologies

  • Semi-synthetic approaches utilizing natural sapogenins like diosgenin have been documented to efficiently produce ginsenoside-like compounds with high stereochemical fidelity.
  • Glycosylation techniques employing trichloroacetimidate donors under Lewis acid catalysis have demonstrated high regio- and stereoselectivity, crucial for biological activity.
  • Ether bond formation via Mitsunobu reaction allows for stereospecific linkage of sugar units, which is vital for maintaining the bioactivity profile of the compound.
  • Protecting group strategies are extensively used to selectively modify hydroxyl groups, facilitating complex multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: Introduction of additional hydroxyl groups or conversion of hydroxyl groups to carbonyl groups.

    Reduction: Conversion of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield carbonyl-containing compounds, while reduction reactions yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model system for studying complex organic reactions and stereochemistry. Its multiple chiral centers make it an ideal candidate for research on enantioselective synthesis and chiral resolution.

Biology

In biology, this compound is studied for its potential biological activity. Its polycyclic structure and multiple hydroxyl groups suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its complex structure and functional groups suggest that it may have activity against various diseases, including cancer and infectious diseases.

Industry

In industry, this compound is used in the development of advanced materials and as a precursor for the synthesis of other complex organic molecules. Its unique structure makes it valuable for research and development in various industrial applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. Its multiple hydroxyl groups allow it to form hydrogen bonds with proteins and other biomolecules, potentially modulating their activity. The polycyclic structure may also enable it to interact with cell membranes and other cellular components, affecting various biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Core Structure Key Functional Groups Bioactivity Solubility Reference
Target Compound Cyclopenta[a]phenanthrene Multiple hydroxyls, glycosidic bonds Potential antioxidant, anti-inflammatory High (due to glycosylation)
β-Sitosterol Cyclopenta[a]phenanthrene Single hydroxyl, alkyl chain Cholesterol-lowering, anti-inflammatory Low (hydrophobic)
Campesterol Cyclopenta[a]phenanthrene Methyl group at C24, hydroxyl Plant membrane component Low
Momilactone B Diterpene (9β-pimarane) Two lactone rings, hydroxyls Allelopathic, antimicrobial Moderate
MOL000285 () Cyclopenta[a]phenanthrene Keto group, pentamethyl substituents Unspecified (likely cytotoxic) Moderate
Compound 2d () Thiazole-phenylacetic acid Thiazole ring, carboxylic acid Dual COX inhibition, antibacterial Moderate

Key Findings:

Structural Differentiation: The target compound’s glycosylation distinguishes it from simpler sterols like β-sitosterol and campesterol, which lack sugar moieties . This modification enhances solubility and may influence receptor-binding specificity. Compared to momilactone B, a diterpene with lactone rings, the target compound’s triterpenoid backbone and hydroxyl-rich structure suggest divergent mechanisms of action, such as membrane interaction vs. enzyme inhibition .

Bioactivity: The compound’s cyclopenta[a]phenanthrene core aligns with molecules exhibiting anti-inflammatory and cytotoxic properties (e.g., MOL000285 in ) .

Synthetic Challenges :

  • The compound’s stereochemical complexity and glycosylation pattern pose challenges akin to those in synthesizing fluorinated triazole-linked glycosides (), requiring precise control over protecting groups and reaction conditions .

Technological Relevance: Computational methods for chemical structure comparison () could map its similarity to known bioactive triterpenoids, aiding in QSAR modeling and activity prediction .

Research Implications

  • Biological Screening : Prioritize assays for antioxidant, antimicrobial, and anti-inflammatory activity, given structural parallels to poplar bud metabolites () and steroidal glycosides .
  • Synthetic Optimization : Leverage glycosylation strategies from and to improve yield and purity .

Biological Activity

The compound (2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[...]]]] is a complex polycyclic saponin derived from natural sources such as ginseng. Its intricate structure includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene core. This article explores its biological activities based on recent studies and findings.

Structure

The compound features a highly branched structure with numerous chiral centers. Its molecular formula is C48H82O18C_{48}H_{82}O_{18}, and it has been identified as a potent bioactive compound with various pharmacological properties.

Pharmacokinetics

Studies indicate that this compound exhibits favorable pharmacokinetic properties including good absorption and bioavailability. Its interactions with biological membranes are influenced by its hydrophilic and lipophilic characteristics due to the presence of multiple hydroxyl groups.

1. Antioxidant Activity

Research has shown that the compound possesses significant antioxidant properties. It scavenges free radicals effectively and reduces oxidative stress in cellular models. This activity is attributed to its hydroxyl groups which can donate electrons to neutralize free radicals .

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in various studies. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This mechanism is primarily mediated through the inhibition of the NF-kB signaling pathway .

3. Neuroprotective Properties

In models of cerebral ischemia and neurodegenerative diseases like Alzheimer's disease, this compound has shown potential neuroprotective effects. It enhances neuronal survival and decreases apoptosis through modulation of apoptotic pathways .

4. Anticancer Activity

The compound exhibits promising anticancer properties by inducing apoptosis in cancer cell lines. It has been shown to inhibit cell proliferation and induce cell cycle arrest in various types of cancer cells including breast and prostate cancer .

5. Cardiovascular Benefits

Studies suggest that this saponin improves cardiovascular health by enhancing endothelial function and reducing blood pressure in hypertensive models. It promotes vasodilation through the release of nitric oxide .

Case Study 1: Neuroprotection in Ischemic Models

A study investigated the effects of this compound on focal cerebral ischemia in rats. The results indicated that treatment with the compound significantly reduced infarct size and improved neurological scores compared to control groups .

Case Study 2: Anticancer Mechanisms

In vitro studies on breast cancer cells revealed that the compound inhibited cell growth by inducing G1 phase arrest and promoting apoptosis via caspase activation pathways. The findings suggest its potential as a therapeutic agent in breast cancer treatment.

Data Table: Summary of Biological Activities

Activity Mechanism Model/Source Reference
AntioxidantScavenging free radicalsCellular models
Anti-inflammatoryInhibition of NF-kB pathwayMacrophage cultures
NeuroprotectiveReduces apoptosisCerebral ischemia models
AnticancerInduces apoptosisBreast cancer cell lines
CardiovascularEnhances endothelial functionHypertensive rat models

Q & A

Q. Table 1: Example NMR Chemical Shifts for Key Protons

Proton Positionδ (ppm)MultiplicityNOE Correlations
C3-OH4.12br sC2-H, C4-Me
C12-OH3.95sC11-H, C13-H

What are the optimal conditions for synthesizing the compound given its multiple hydroxyl groups and stereocenters?

Methodological Answer:
Synthesis requires orthogonal protection strategies and asymmetric catalysis :

  • Protection : Use silyl ethers (TBS/TIPS) for primary hydroxyls and acetals for diols. For example, protect the 4,5-dihydroxyoxane moiety with a cyclohexylidene ketal to prevent undesired glycosylation .
  • Glycosylation : Employ Schmidt’s trichloroacetimidate method for stereospecific sugar coupling. The (2S,5R)-oxane subunit should be activated as an imidate donor under BF3·OEt2 catalysis .
  • Deprotection : Sequential HF-pyridine (for silyl ethers) and acidic hydrolysis (for acetals) ensure minimal side reactions.

How to resolve discrepancies in reported biological activity data across studies?

Methodological Answer:
Contradictions often arise from purity variability or assay conditions . Address this by:

  • Standardization : Use HPLC (≥98% purity, C18 column, 0.1% TFA in H2O/MeCN gradient) to ensure compound integrity .
  • Assay Replication : Validate receptor-binding assays (e.g., SPR or radioligand displacement) in triplicate across multiple cell lines. Control for pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%) .

Q. Table 2: Comparative IC50 Values Under Varied Conditions

StudyIC50 (nM)Assay TypeSolvent
A12.3SPRPBS
B45.7FluorescenceHEPES

What chromatographic techniques are effective for purifying the compound?

Methodological Answer:
Hydrophilic Interaction Liquid Chromatography (HILIC) and size-exclusion chromatography (SEC) are optimal:

  • HILIC : Use a zwitterionic column (e.g., ZIC-cHILIC) with ACN/H2O + 0.1% formic acid. Retains polar glycosylated regions while resolving stereoisomers .
  • SEC : Sephadex LH-20 in MeOH/H2O (7:3) removes high-MW impurities without adsorbing the compound.

How to design stability studies under varying pH and temperature?

Methodological Answer:
Apply QbD principles and accelerated degradation :

  • pH Stability : Incubate the compound (1 mg/mL) in buffers (pH 2–9) at 25°C/40°C. Monitor degradation via UPLC-MS at 0, 1, 2, 4 weeks. Hydroxyl group oxidation is pH-dependent; acidic conditions accelerate hemiketal formation .
  • Thermal Stability : Use DSC/TGA to identify decomposition onset (~150°C). Store lyophilized samples at -80°C for long-term stability.

What computational methods predict the pharmacokinetic properties?

Methodological Answer:
Molecular Dynamics (MD) and QSAR models predict logP, bioavailability, and metabolic pathways:

  • logP : Use Schrödinger’s QikProp. The compound’s predicted logP (-1.2) indicates high hydrophilicity, necessitating prodrug strategies .
  • Metabolism : CYP3A4-mediated oxidation is likely; validate with liver microsome assays.

How to determine glycosidic linkage patterns enzymatically?

Methodological Answer:
Use glycosidase digestion followed by MALDI-TOF MS :

  • Enzymatic Hydrolysis : Treat with β-glucosidase (pH 5.0, 37°C). Resistance to hydrolysis indicates α-linkages.
  • MS Analysis : Compare fragment ions (e.g., m/z 163 for hexose) to map substitution sites .

What strategies mitigate degradation during natural product isolation?

Methodological Answer:

  • Antioxidants : Add 0.1% ascorbic acid to extraction solvents (MeOH/H2O).
  • Low-Temperature Processing : Lyophilize crude extracts at -50°C to preserve labile hydroxyl groups .

How to establish a quantitative analysis protocol in biological matrices?

Methodological Answer:
Develop a LC-MS/MS MRM assay :

  • Sample Prep : Protein precipitation with MeCN (2:1 v/v).
  • Chromatography : HILIC column, isocratic 70% ACN.
  • Detection : MRM transition m/z 789 → 627 (CE 25 eV). Validate with spike-recovery (85–115%) .

What in vitro assays evaluate receptor-binding affinity?

Methodological Answer:
Surface Plasmon Resonance (SPR) and fluorescence polarization :

  • SPR : Immobilize the target receptor (e.g., glucocorticoid receptor) on a CM5 chip. Measure KD using a concentration series (1 nM–10 µM). A steep binding curve suggests allosteric modulation .
  • Fluorescence Polarization : Compete with a fluorescent ligand (e.g., FITC-dexamethasone). Calculate Ki via Cheng-Prusoff equation.

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